Clonixin

概要

説明

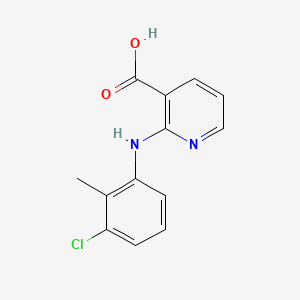

クロニキシンは、2-(3-クロロ-2-メチルアニリノ)ピリジン-3-カルボン酸としても知られており、非ステロイド性抗炎症薬(NSAID)です。鎮痛、解熱、および血小板抑制作用を有しています。クロニキシンは主に、痛みと炎症を伴う慢性関節炎の治療と特定の軟部組織障害の治療に使用されます .

2. 製法

合成経路と反応条件: クロニキシンは、2-クロロニコチン酸と3-クロロ-2-メチルアニリンから合成されます。合成経路には、適切な触媒の存在下、および制御された温度と圧力条件下での2-クロロニコチン酸と3-クロロ-2-メチルアニリンの反応が含まれます .

工業生産方法: 工業環境では、クロニキシンは同様の合成経路で、より大規模に生産されます。このプロセスには、大型反応器の使用と反応条件の精密な制御が含まれ、最終製品の高収率と純度が確保されます .

準備方法

Synthetic Routes and Reaction Conditions: Clonixin is synthesized from 2-chloronicotinic acid and 3-chloro-2-methylaniline. The synthetic route involves the reaction of 2-chloronicotinic acid with 3-chloro-2-methylaniline in the presence of a suitable catalyst and under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

化学反応の分析

Electrochemical Reactions

Clonixin exhibits redox activity, making it electrochemically responsive under specific conditions .

Reduction at Mercury Electrodes

In acidic media (pH 1–6), this compound undergoes irreversible reduction at the pyridine ring. The proposed mechanism involves a two-electron, two-proton transfer, yielding a 1,2-dihydropyridine derivative :

Key observations:

-

Reduction peaks shift cathodically with increasing pH (slope: −59.9 mV/pH) .

-

Process is diffusion-controlled, as evidenced by linear current vs. scan rate dependence .

Oxidation at Glassy Carbon Electrodes

In alkaline conditions (pH 6.5–12), this compound oxidizes to form an N-oxide derivative. The oxidation potential shifts with pH (slope: −15.6 mV/pH), correlating with deprotonation of the pyridine nitrogen .

| Parameter | Reduction | Oxidation |

|---|---|---|

| Electrode | Mercury | Glassy carbon |

| pH Range | 1–6 | 6.5–12 |

| Products | 1,2-dihydropyridine | N-oxide derivative |

| Kinetics | Irreversible, diffusion-controlled | pH-dependent irreversibility |

Acid-Base Reactions

The carboxylic acid group (pKa ~6.5) and pyridine ring enable pH-dependent protonation :

-

Protonation at low pH : Carboxylic acid remains unionized, while pyridine nitrogen is protonated.

-

Deprotonation at high pH : Carboxylate anion forms, and pyridine nitrogen deprotonates, enhancing solubility.

UV Spectral Shifts :

Salt Formation

This compound reacts with basic amino acids (e.g., L-lysine) to form water-soluble salts via acid-base neutralization :

Properties of Lysine Clonixinate :

Conformational and Supramolecular Interactions

This compound’s pyridine and aromatic rings adopt variable dihedral angles, influencing crystal packing via:

-

Acid-acid homosynthons : Carboxylic acid dimers stabilize solvent-free forms .

-

Acid-pyridine heterosynthons : Hydrogen bonds between carboxylic acid and pyridine groups .

Solvate Formation :

-

This compound forms solvates with dimethylacetamide (DMA) and dimethylformamide (DMF), stabilized by O–H⋯O hydrogen bonds .

-

Thermal desolvation converts solvates to solvent-free Form I .

Comparative Reactivity with Analogues

Halogen substitution (Cl → F, Br, I) alters intermolecular interactions but retains core reactivity :

| Halogen | Polymorphs | Dominant Synthon |

|---|---|---|

| Cl | 4 forms | Acid-acid or acid-pyridine |

| Br/I | 2 forms | Isostructural to Cl forms |

| H | 1 form | Acid-pyridine heterosynthon |

科学的研究の応用

Clonixin has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of NSAID synthesis and reactivity.

Biology: this compound is studied for its effects on cellular processes and its interactions with biological molecules.

Medicine: It is used in the development of new anti-inflammatory and analgesic drugs.

Industry: this compound is used in the formulation of pharmaceutical products for the treatment of pain and inflammation

作用機序

クロニキシンは、シクロオキシゲナーゼ酵素、特にシクロオキシゲナーゼ-1とシクロオキシゲナーゼ-2の活性を阻害することにより、その効果を発揮します。これらの酵素は、アラキドン酸をプロスタグランジンに変換する役割を担っています。プロスタグランジンは、炎症、痛み、発熱の媒介に関与する脂質化合物です .

類似の化合物:

ジクロフェナク: 抗炎症作用と鎮痛作用が類似している別のNSAID。

イブプロフェン: 痛みと炎症に同様の効果を示す、広く使用されているNSAID。

ナプロキセン: シクロオキシゲナーゼ酵素も阻害し、痛みと炎症の治療に使用されるNSAID。

クロニキシンの独自性: クロニキシンは、その特定の化学構造が、その独特の薬理学的プロファイルに貢献するという点で独特です。他のいくつかのNSAIDとは異なり、クロニキシンは、鎮痛、解熱、および血小板抑制のユニークな組み合わせを示すことが証明されており、慢性関節炎の治療や特定の軟部組織障害の治療に特に有効です .

類似化合物との比較

Diclofenac: Another NSAID with similar anti-inflammatory and analgesic properties.

Ibuprofen: A widely used NSAID with comparable effects on pain and inflammation.

Naproxen: An NSAID that also inhibits cyclooxygenase enzymes and is used to treat pain and inflammation.

Uniqueness of Clonixin: this compound is unique in its specific chemical structure, which contributes to its distinct pharmacological profile. Unlike some other NSAIDs, this compound has been shown to have a unique combination of analgesic, antipyretic, and platelet-inhibitory actions, making it particularly effective in the treatment of chronic arthritic conditions and certain soft tissue disorders .

生物活性

Clonixin, specifically in its lysine form (lysine clonixinate), is a non-steroidal anti-inflammatory drug (NSAID) primarily used for its analgesic and anti-inflammatory properties. It is commonly prescribed for the management of pain associated with various conditions, including arthritis, migraines, and soft tissue disorders. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in clinical settings, and relevant research findings.

This compound's biological activity is presumed to be similar to that of other NSAIDs, primarily through the inhibition of cyclooxygenase (COX) enzymes—specifically COX-1 and COX-2. This inhibition leads to a decrease in prostaglandin synthesis, which is responsible for inflammation and pain signaling in the body .

Key Mechanisms:

- COX Inhibition : Reduces the production of inflammatory mediators.

- Nitric Oxide Synthase (NOS) Activity : this compound has been shown to inhibit inducible NOS (iNOS) activity in experimental settings, suggesting a role in modulating nitric oxide levels during inflammatory responses .

Migraine Treatment

Several studies have evaluated the efficacy of lysine clonixinate in treating migraines. A double-blind, placebo-controlled study demonstrated that clonixinate significantly alleviated moderately severe migraine attacks compared to placebo. However, it was not found to be superior for severe attacks . Another study indicated that intravenous administration of clonixinate was effective in resolving severe migraine attacks within 90 minutes .

Pain Management

This compound has been utilized effectively in various pain syndromes, including renal colic and muscular pain. A study comparing lysine clonixinate with other NSAIDs found it to be effective without significant adverse effects on platelet function or gastrointestinal safety compared to traditional NSAIDs like diclofenac and ibuprofen .

Table: Summary of this compound's Biological Activity

Case Studies

- Migraine Management : In a cohort of 19 patients treated with intravenous lysine clonixinate during severe migraine attacks, all patients reported being headache-free after 90 minutes. Mild side effects were noted but did not significantly impact vital signs .

- Comparative Efficacy : A multicentric study evaluated the non-inferiority of lysine clonixinate combined with cyclobenzaprine against a combination therapy including diclofenac. The primary endpoint was pain reduction measured by Visual Analog Scale (VAS), demonstrating comparable effectiveness between treatments .

Adverse Effects and Safety Profile

While this compound is generally well-tolerated, it is essential to monitor for potential adverse effects typical of NSAIDs, such as gastrointestinal disturbances. Notably, studies have indicated that lysine clonixinate does not significantly affect platelet function or induce ulcerogenic effects compared to other NSAIDs .

特性

IUPAC Name |

2-(3-chloro-2-methylanilino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2/c1-8-10(14)5-2-6-11(8)16-12-9(13(17)18)4-3-7-15-12/h2-7H,1H3,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLOMYZFHNHFSIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046121 | |

| Record name | Clonixin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50086862 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Mechanism of Action |

The mechanism of clonixin does not appear to have been investigated on a molecular level. It is presumed to function similarly to other NSAIDs by inhibiting cycloxygenase enzymes 1 and 2 resulting in a reduction in prostaglandin production. | |

| Record name | Clonixin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09218 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

17737-65-4 | |

| Record name | Clonixin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17737-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clonixin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017737654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clonixin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09218 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CLONIXIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335505 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Clonixin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clonixin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLONIXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7DXN0M42R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。